Cas no 3081-24-1 (ethyl (2S)-2-amino-3-phenylpropanoate)

3081-24-1 structure
Nome do Produto:ethyl (2S)-2-amino-3-phenylpropanoate
ethyl (2S)-2-amino-3-phenylpropanoate Propriedades químicas e físicas
Nomes e Identificadores
-
- L-Phenylalanine, ethylester
- Ethyl 3-phenyl-L-alaninate
- LS-16191
- EINECS 221-378-5
- UNII-26O5DCZ9XV
- 3-Phenylalanine ethyl ester
- AKOS015933095
- 3081-24-1
- CS-0498404
- ethyl (2S)-2-amino-3-phenylpropanoate
- Phenylalanine ethyl ester
- (S)-Ethyl2-amino-3-phenylpropanoate
- Ethyl 2-amino-3-phenylpropanoate #
- Ethyl L-phenylalanate
- (S)-Ethyl 2-amino-3-phenylpropanoate
- H-Phe-OEt HCl
- Alanine, phenyl-, ethyl ester, L-
- SCHEMBL132790
- N14357
- Ethyl 2-amino-3-phenylpropionate
- ETHYL PHENYLALANINATE HCL
- L-Phenylalanine, ethyl ester
- Phenylalanine, ethyl ester
- (L)-phenylalanine, ethyl ester
- Alanine, 3-phenyl-, ethyl ester
- CHEMBL1221903
- L-Phenylalanine ethyl
- L-PHENYLALANINE ETHYL ESTER
- 26O5DCZ9XV
- EN300-898122
- NIOSH/AY7561430
- CCG-245137
- L-phenylalanine ethylester
- DTXSID20184816
- ethyl l-phenylalaninate
- AY75614300
- Q27254115
-
- MDL: MFCD01674387
- Inchi: 1S/C11H15NO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3/t10-/m0/s1
- Chave InChI: CJGXMNONHNZEQQ-JTQLQIEISA-N
- SMILES: O(CC)C([C@H](CC1C=CC=CC=1)N)=O
Propriedades Computadas
- Massa Exacta: 193.11035
- Massa monoisotópica: 193.110278721g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 14
- Contagem de Ligações Rotativas: 5
- Complexidade: 176
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 1
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.5
- Superfície polar topológica: 52.3Ų
Propriedades Experimentais
- Densidade: 1.0650
- Ponto de Fusão: 136°C
- Ponto de ebulição: 329.46°C (rough estimate)
- Índice de Refracção: 1.5041 (estimate)
- PSA: 52.32
ethyl (2S)-2-amino-3-phenylpropanoate Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-898122-1g |
ethyl (2S)-2-amino-3-phenylpropanoate |
3081-24-1 | 1g |
$428.0 | 2023-09-01 | ||
Enamine | EN300-898122-10g |
ethyl (2S)-2-amino-3-phenylpropanoate |
3081-24-1 | 10g |
$1839.0 | 2023-09-01 | ||
Enamine | EN300-898122-0.5g |
ethyl (2S)-2-amino-3-phenylpropanoate |
3081-24-1 | 95.0% | 0.5g |
$410.0 | 2025-03-21 | |
Enamine | EN300-898122-2.5g |
ethyl (2S)-2-amino-3-phenylpropanoate |
3081-24-1 | 95.0% | 2.5g |
$838.0 | 2025-03-21 | |
Enamine | EN300-898122-5g |
ethyl (2S)-2-amino-3-phenylpropanoate |
3081-24-1 | 5g |
$1240.0 | 2023-09-01 | ||
Enamine | EN300-898122-0.05g |
ethyl (2S)-2-amino-3-phenylpropanoate |
3081-24-1 | 95.0% | 0.05g |
$359.0 | 2025-03-21 | |
Enamine | EN300-898122-0.25g |
ethyl (2S)-2-amino-3-phenylpropanoate |
3081-24-1 | 95.0% | 0.25g |
$393.0 | 2025-03-21 | |
Enamine | EN300-898122-1.0g |
ethyl (2S)-2-amino-3-phenylpropanoate |
3081-24-1 | 95.0% | 1.0g |
$428.0 | 2025-03-21 | |
Enamine | EN300-898122-5.0g |
ethyl (2S)-2-amino-3-phenylpropanoate |
3081-24-1 | 95.0% | 5.0g |
$1240.0 | 2025-03-21 | |
Enamine | EN300-898122-0.1g |
ethyl (2S)-2-amino-3-phenylpropanoate |
3081-24-1 | 95.0% | 0.1g |
$376.0 | 2025-03-21 |
ethyl (2S)-2-amino-3-phenylpropanoate Literatura Relacionada
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Sanam Movassaghi,Muhammad Hanif,Hannah U. Holtkamp,Tilo S?hnel,Stephen M. F. Jamieson,Christian G. Hartinger Dalton Trans. 2018 47 2192
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Gita Matulevi?iūt?,Neringa Kleizien?,Greta Ra?kauskien?,Vytas Martynaitis,Aurimas Bieliauskas,Urt? ?achlevi?iūt?,Rokas Jankauskas,Martynas R. Bartkus,Frank A. Sl?k,Algirdas ?a?kus RSC Adv. 2023 13 21570
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B. T. Mathews,A. E. Beezer,M. J. Snowden,M. J. Hardy,J. C. Mitchell New J. Chem. 2001 25 807
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F. Bergel,J. A. Stock J. Chem. Soc. 1959 90
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5. Triazines and related products. Part VIII. Potential irreversible chymotrypsin inhibitors: 3-alkyl-1,2,3-benzotriazin-4(3H)-ones and o-azidobenzamidesA. C. Mair,M. F. G. Stevens J. Chem. Soc. C 1971 2317
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